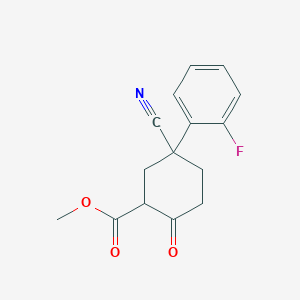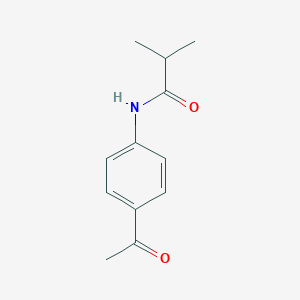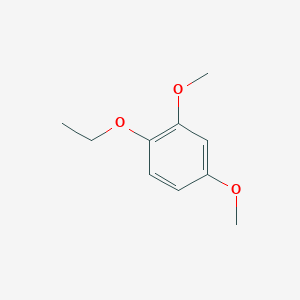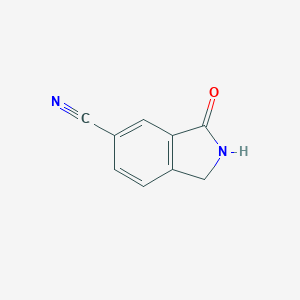
8-Chloronaphtalène-1-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a halogenated aromatic aldehyde, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and an aldehyde group at the 1st position. This compound is primarily used as a building block in organic synthesis, facilitating the creation of various polycyclic carbo- and heterocycles .
Applications De Recherche Scientifique
8-Chloronaphthalene-1-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and polycyclic compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloronaphthalene-1-carbaldehyde typically involves the chlorination of naphthalene derivatives followed by formylation. One common method includes the diazotization of 8-chloronaphthalen-1-amine, followed by a Sandmeyer reaction to introduce the aldehyde group . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the stability of the compound .
Industrial Production Methods: Industrial production of 8-Chloronaphthalene-1-carbaldehyde may involve large-scale chlorination and formylation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 8-Chloronaphthalene-1-carboxylic acid.
Reduction: 8-Chloronaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 8-Chloronaphthalene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The compound can form Schiff bases with amines, which are intermediates in many organic reactions. Its molecular targets and pathways are primarily related to its role as a synthetic intermediate rather than a bioactive compound .
Comparaison Avec Des Composés Similaires
- 8-Bromonaphthalene-1-carbaldehyde
- 8-Iodonaphthalene-1-carbaldehyde
- 8-Fluoronaphthalene-1-carbaldehyde
Comparison: 8-Chloronaphthalene-1-carbaldehyde is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability .
Propriétés
IUPAC Name |
8-chloronaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTGSZPNHAFKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648403 |
Source


|
| Record name | 8-Chloronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129994-50-9 |
Source


|
| Record name | 8-Chloronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)








